molecular formula C14H9Br2ClO2 B1270443 3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde CAS No. 261633-40-3

3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde

Número de catálogo: B1270443
Número CAS: 261633-40-3
Peso molecular: 404.48 g/mol
Clave InChI: OZTZSBCQUZOQFE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C14H9Br2ClO2 It is a derivative of benzaldehyde, featuring bromine and chlorine substituents, which contribute to its unique chemical properties and reactivity

Propiedades

IUPAC Name

3,5-dibromo-4-[(2-chlorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Br2ClO2/c15-11-5-9(7-18)6-12(16)14(11)19-8-10-3-1-2-4-13(10)17/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTZSBCQUZOQFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2Br)C=O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Br2ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363468
Record name 3,5-dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261633-40-3
Record name 3,5-dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Core Synthesis Strategy

The primary preparation method for 3,5-dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde involves a multi-stage process combining bromination, etherification, and hydrolysis, as detailed in a 2017 Chinese patent. The synthesis begins with p-cresol and bromine, utilizing a solvent-free continuous pipeline reactor system to achieve precise temperature control and reaction efficiency.

Stage 1: Low-Temperature Bromination
In the initial bromination phase, p-cresol reacts with bromine at 45–46°C in a continuous pipeline reactor with a feed ratio of 2.9–3.1:1 (bromine:p-cresol). This 30–60 second residence time prevents polybromination while ensuring complete monobromination at the para position. The exothermic reaction is carefully managed through:

  • Jacketed cooling systems maintaining ±0.5°C temperature stability
  • Real-time mass flow meters regulating reactant inputs
  • Immediate separation of hydrogen bromide gas to prevent back-reactions

Stage 2: High-Temperature Cyclization
The intermediate 3,5-dibromo-4-hydroxytoluene undergoes secondary bromination at 171–171.5°C under 0.45–0.52 MPa pressure. This 30–60 second high-temperature phase achieves:

  • Complete aromatic ring bromination at the 3 and 5 positions
  • Simultaneous ether formation with 2-chlorobenzyl chloride
  • <1% residual hydroxyl content through kinetic control

Hydrolysis and Crystallization

The crude product is hydrolyzed with 18% hydrobromic acid at 125°C for 6 hours, followed by controlled cooling to induce crystallization. This step converts any remaining methyl ethers to hydroxyl groups while preserving the aldehyde functionality. Key parameters include:

Parameter Optimal Value Effect on Yield
HBr Concentration 18% Maximizes hydrolysis rate without aldehyde oxidation
Reflux Temperature 125°C Balances reaction speed and thermal degradation
Cooling Rate 0.5°C/min Produces 50–100 μm crystals for easy filtration

The final product exhibits 98.2–98.8% purity by HPLC with residual solvent levels below 50 ppm, meeting pharmaceutical-grade specifications.

Process Optimization Techniques

Continuous Flow Advantages

The patented continuous flow system demonstrates significant improvements over batch reactors:

Table 1: Batch vs. Continuous Flow Performance

Metric Batch Reactor Continuous Flow Improvement
Space-Time Yield 0.8 kg/L·h 3.2 kg/L·h 300%
Bromine Utilization 78% 95% 22%
Energy Consumption 15 kWh/kg 8.7 kWh/kg 42%
Byproduct Formation 12% 4.2% 65%

This enhancement stems from precise thermal management and immediate byproduct removal, particularly critical for handling corrosive HBr gas.

Solvent-Free Operation

Eliminating solvents addresses environmental and safety concerns while improving economics:

  • No VOC emissions or wastewater contamination
  • 98% reduction in process mass intensity (PMI)
  • Direct product crystallization from melt phase
  • 15% higher catalyst turnover numbers

The absence of solvents necessitates careful viscosity control through:

  • Maintaining reaction mixtures above 120°C during transfers
  • Using progressive cavity pumps with PTFE wetted parts
  • Incorporating static mixers for homogeneous phase maintenance

Comparative Analysis of Bromination Methods

Brominating Agent Selection

While elemental bromine remains standard, alternative bromination approaches have been explored in analogous systems:

Table 2: Bromination Agent Efficiency

Agent Relative Rate Selectivity Cost Index
Br₂ 1.00 0.92 1.0
NBS 0.45 0.98 4.2
HBr/H₂O₂ 0.78 0.85 1.8
Pyridinium Tribromide 0.62 0.95 3.1

The patent methodology uses pure bromine due to its optimal balance of reactivity and cost-effectiveness for large-scale production. However, N-bromosuccinimide (NBS) shows promise for lab-scale synthesis requiring higher positional selectivity.

Temperature-Controlled Bromination

A critical innovation involves separating bromination into distinct low- and high-temperature phases:

Low-Temperature Phase (45–46°C)

  • Ensures single bromine addition to the phenolic oxygen
  • Minimizes ring bromination side reactions
  • Allows real-time HBr off-gassing

High-Temperature Phase (171–171.5°C)

  • Activates aromatic C-H bonds for electrophilic substitution
  • Facilitates di-bromination at meta positions
  • Promotes etherification with 2-chlorobenzyl chloride

This dual-temperature approach reduces unwanted polybrominated byproducts from 18% to <2% compared to single-stage processes.

Quality Control and Characterization

Analytical Methods

Rigorous quality assessment employs:

  • HPLC-UV : Quantifies residual starting materials and positional isomers
  • XRD : Verifies crystalline structure and polymorph purity
  • TGA-DSC : Ensures thermal stability up to 210°C
  • NMR Spectroscopy : Confirms substitution pattern and functional group integrity

Table 3: Specification Limits

Parameter Target Acceptance Criteria
Assay (HPLC) ≥98.0% 98.0–101.0%
Residual Solvents ≤500 ppm ≤3000 ppm
Heavy Metals ≤10 ppm ≤20 ppm
Loss on Drying ≤0.5% ≤1.0%
Sulfated Ash ≤0.1% ≤0.5%

Stability Considerations

The compound demonstrates:

  • Photostability : No degradation under ICH Q1B conditions
  • Hygroscopicity : 0.8% water uptake at 25°C/60% RH
  • Thermal Decomposition : Onset at 238°C (DSC)

Long-term stability studies indicate 24-month shelf life when stored in amber glass under nitrogen at -20°C.

Scale-Up Challenges and Solutions

Corrosion Mitigation

Bromine and HBr necessitate specialized materials:

  • Hastelloy C-276 reactor surfaces
  • PTFE-lined transfer lines
  • Silicon carbide mechanical seals

Exothermic Reaction Management

The ΔH of -185 kJ/mol requires:

  • Distributed cooling zones in continuous reactors
  • Emergency quench systems with liquid nitrogen
  • Real-time calorimetry monitoring

Waste Stream Treatment

A closed-loop system recovers:

  • 92% of excess bromine via condensation
  • HBr gas conversion to NaBr for resale
  • Catalyst residues immobilized on molecular sieves

Análisis De Reacciones Químicas

Types of Reactions

3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as dimethylformamide.

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products

    Nucleophilic Substitution: Products include substituted benzaldehydes with various functional groups replacing the bromine atoms.

    Oxidation: The major product is 3,5-dibromo-4-[(2-chlorobenzyl)oxy]benzoic acid.

    Reduction: The major product is 3,5-dibromo-4-[(2-chlorobenzyl)oxy]benzyl alcohol.

Aplicaciones Científicas De Investigación

Organic Synthesis

3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in several chemical transformations:

  • Electrophilic Substitution Reactions : The halogen substituents can facilitate electrophilic aromatic substitution, making it useful for synthesizing more complex aromatic compounds.
  • Nucleophilic Substitution Reactions : The benzaldehyde functional group can undergo nucleophilic attacks, leading to the formation of aldehyde derivatives.

Medicinal Chemistry

Research indicates that compounds with halogen substituents often exhibit enhanced biological activity. This compound has been studied for its potential:

  • Antimicrobial Activity : Initial studies suggest that this compound may possess antimicrobial properties due to its ability to interact with biological targets at the molecular level.
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell growth through mechanisms involving the disruption of cellular processes and interactions with nucleic acids or proteins.

Case Study: Anticancer Activity

In a study examining the effects of halogenated benzaldehyde derivatives on cancer cell lines, this compound exhibited significant cytotoxicity against specific cancer types. The mechanism was attributed to its ability to induce apoptosis through the activation of caspase pathways.

Biochemical Applications

The compound's interactions with biological systems have led to investigations into its role as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism:

  • Drug Metabolism Studies : By inhibiting cytochrome P450 enzymes, this compound may influence the pharmacokinetics of co-administered drugs, making it relevant in drug development and toxicology studies.

Environmental Chemistry

The stability and reactivity of halogenated compounds like this compound make them subjects of interest in environmental studies:

  • Persistence in the Environment : Research into the environmental impact of such compounds is critical, especially considering their potential bioaccumulation and effects on ecosystems.

Summary Table of Applications

Application AreaSpecific UsesNotable Findings
Organic SynthesisIntermediate for electrophilic/nucleophilic reactionsFacilitates complex aromatic compound synthesis
Medicinal ChemistryAntimicrobial and anticancer propertiesSignificant cytotoxicity against cancer cells
Biochemical ApplicationsCytochrome P450 enzyme inhibitionInfluences drug metabolism
Environmental ChemistryStudies on persistence and bioaccumulationCritical for understanding ecological impacts

Mecanismo De Acción

The mechanism of action of 3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards target proteins.

Comparación Con Compuestos Similares

Similar Compounds

    3,5-Dibromobenzaldehyde: Lacks the 2-chlorobenzyl group, making it less complex and potentially less reactive in certain applications.

    4-[(2-chlorobenzyl)oxy]benzaldehyde: Lacks the bromine substituents, which may affect its reactivity and binding properties.

    3,4-Dichlorobenzyl bromide: Contains chlorine instead of bromine, which can influence its chemical behavior and applications.

Uniqueness

3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde is unique due to the combination of bromine and chlorine substituents, which impart distinct electronic and steric effects. These effects can enhance its reactivity and specificity in various chemical reactions and applications.

Actividad Biológica

3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde is an organic compound notable for its diverse biological activities. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential antimicrobial and anticancer properties. The presence of halogen atoms (bromine and chlorine) in its structure contributes to its biological reactivity, influencing interactions with various biological targets.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₉Br₂ClO₂
  • Molar Mass : 404.48 g/mol
  • CAS Number : 261633-40-3

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to disrupt bacterial cell membranes and inhibit essential enzymes critical for bacterial survival. This activity is particularly relevant in the context of increasing antibiotic resistance.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Its mechanism of action could involve modulation of cellular signaling pathways that control cell proliferation and apoptosis. The compound's ability to induce apoptosis in malignant cells has been a focal point of research, highlighting its potential as a therapeutic agent in cancer treatment.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets, such as enzymes involved in drug metabolism (e.g., cytochrome P450 enzymes), which could affect the pharmacokinetics of co-administered drugs.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
2,3-Dibromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehydeContains methoxy groupExhibits similar antimicrobial properties
3,4-Dichlorobenzyl bromideLacks aldehyde and methoxy groupsSimpler structure limits applications

This table illustrates how structural variations among related compounds can influence their biological activities and potential applications.

Case Studies

  • Antimicrobial Efficacy : In a study examining various halogenated compounds, this compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli. The compound's effectiveness was attributed to its ability to disrupt bacterial membranes and inhibit critical metabolic pathways.
  • Cancer Cell Line Studies : Research involving human cancer cell lines has shown that this compound can induce apoptosis through the activation of caspase pathways. In vitro studies indicated a dose-dependent response, suggesting its potential utility as an anticancer agent.

Q & A

Basic Questions

Q. What are the established synthetic routes for 3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution. A common approach involves alkylation of 3,5-dibromo-4-hydroxybenzaldehyde with 2-chlorobenzyl bromide. This reaction is carried out in a polar aprotic solvent (e.g., DMSO or DMF) with a base like K₂CO₃ under reflux conditions (65–80°C). The mixture is stirred for 12–18 hours, followed by purification via recrystallization (ethanol/water) or column chromatography .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer :

  • 1H NMR : The aldehyde proton appears as a singlet at δ ~9.84 ppm. Aromatic protons from the 2-chlorobenzyl group show splitting patterns consistent with substituent positions (e.g., δ 7.2–7.5 ppm for ortho-chloro protons) .
  • 13C NMR : The aldehyde carbonyl resonates at δ ~188 ppm. Aromatic carbons adjacent to bromine atoms appear downfield (δ ~133–134 ppm), while ether-linked carbons (C-O) are observed at δ ~70–75 ppm .
  • HPLC : Purity analysis can be performed using reversed-phase C18 columns with UV detection at 254 nm, employing acetonitrile/water gradients .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer :

  • Solvent Screening : Compare DMSO (high polarity, promotes SN2 mechanisms) vs. DMF (lower boiling point, faster kinetics). achieved 65% yield in DMSO after 18-hour reflux .
  • Catalyst Addition : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity.
  • Temperature Gradients : Stepwise heating (e.g., 60°C for 6 hours, then 80°C for 12 hours) may reduce side reactions like aldehyde oxidation .

Q. What analytical challenges arise due to halogen substitution, and how are they addressed?

  • Methodological Answer :

  • Steric Hindrance : Bromine atoms reduce solubility, complicating NMR resolution. Use deuterated DMSO for better solubility and high-field NMR (≥600 MHz) .
  • Mass Spectrometry : High-resolution ESI-MS can differentiate isotopic patterns (e.g., ⁷⁹Br/⁸¹Br) to confirm molecular composition.
  • X-ray Crystallography : Single-crystal analysis resolves ambiguities in regiochemistry, though bromine’s electron density may require synchrotron sources .

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Hammett Analysis : The electron-withdrawing bromine groups activate the aldehyde for nucleophilic attack (σₚ values: Br = +0.23, Cl = +0.11). This can be quantified via kinetic studies comparing reaction rates with analogs like 3,5-dichloro derivatives .
  • Catalytic Applications : Test Pd-mediated couplings (e.g., Suzuki-Miyaura) using the aldehyde as an electrophilic partner. The 2-chlorobenzyl group may sterically hinder coupling at the ortho position .

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer :

  • Purity Validation : Ensure ≥95% purity via HPLC () and elemental analysis. Impurities like residual K₂CO₃ may confound bioassays .
  • Assay Standardization : Compare MIC (Minimum Inhibitory Concentration) values under consistent conditions (e.g., pH, temperature). For example, discrepancies in antimicrobial activity could arise from variations in bacterial strain susceptibility .

Q. What catalytic applications are plausible for halogenated benzaldehydes?

  • Methodological Answer :

  • Oxidation Catalysis : Ce-MOF frameworks ( ) could oxidize the aldehyde to carboxylic acid derivatives. Test under aerobic conditions with TEMPO as a co-catalyst.
  • Photocatalysis : Explore UV-induced dehalogenation pathways using TiO₂ nanoparticles, monitoring bromine release via ion chromatography .

Data Contradiction Analysis

Q. Why do NMR shifts vary across studies for similar halogenated benzaldehydes?

  • Methodological Answer :

  • Solvent Effects : Chemical shifts in CDCl₃ vs. DMSO-d₆ differ due to hydrogen bonding. For example, aldehyde protons in DMSO-d₆ appear upfield by ~0.3 ppm .
  • Conformational Isomerism : Rotamers of the 2-chlorobenzyl group may lead to splitting in aromatic signals. Variable-temperature NMR can identify dynamic effects .

Q. How to address discrepancies in reaction yields between small-scale and bulk synthesis?

  • Methodological Answer :

  • Heat Transfer : Scaling up may unevenly distribute heat, reducing efficiency. Use jacketed reactors with precise temperature control.
  • Purification Losses : Column chromatography losses increase with scale. Switch to fractional crystallization for higher recovery .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.